molecular formula C16H22N2O4 B2709797 Ethyl 4-oxo-4-(4-(pyridin-4-yloxy)piperidin-1-yl)butanoate CAS No. 2034429-32-6

Ethyl 4-oxo-4-(4-(pyridin-4-yloxy)piperidin-1-yl)butanoate

Cat. No.: B2709797
CAS No.: 2034429-32-6
M. Wt: 306.362
InChI Key: JUOJMLFRFMKQMG-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-(4-(pyridin-4-yloxy)piperidin-1-yl)butanoate is a synthetic organic compound featuring a 4-oxobutanoate ester core linked to a piperidine ring substituted with a pyridin-4-yloxy group. This structure suggests possible applications in medicinal chemistry, particularly as a precursor or intermediate for bioactive molecules.

Properties

IUPAC Name

ethyl 4-oxo-4-(4-pyridin-4-yloxypiperidin-1-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-2-21-16(20)4-3-15(19)18-11-7-14(8-12-18)22-13-5-9-17-10-6-13/h5-6,9-10,14H,2-4,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOJMLFRFMKQMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCC(CC1)OC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-oxo-4-(4-(pyridin-4-yloxy)piperidin-1-yl)butanoate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyridin-4-yloxy Group: This step involves the nucleophilic substitution of a suitable leaving group on the piperidine ring with pyridin-4-ol.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4-(4-(pyridin-4-yloxy)piperidin-1-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pyridin-4-yloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-oxo-4-(4-(pyridin-4-yloxy)piperidin-1-yl)butanoate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Pharmaceutical Research: The compound is investigated for its potential biological activities and pharmacological properties.

    Chemical Biology: It serves as a probe to study biological pathways and molecular interactions.

    Industrial Applications: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-4-(4-(pyridin-4-yloxy)piperidin-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-4-yloxy group may facilitate binding to these targets, while the piperidine ring can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Ethyl 4-oxo-4-(4-(pyridin-4-yloxy)piperidin-1-yl)butanoate and Analogues

Compound Name Substituent on Piperidine Key Features Potential Applications Safety/Handling
Target Compound 4-(Pyridin-4-yloxy) Pyridine enhances polarity; piperidine offers flexibility. Hypothesized use in drug discovery (unconfirmed in evidence). No direct safety data; inferred stability from structural analogs.
13-[2-[4-[(E)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (E)-2,4-Difluorophenyl(hydroxyimino)methyl Fluorine atoms increase electronegativity; hydroxyimino group may influence tautomerism. Pharmacopeial standard, suggesting therapeutic relevance (e.g., antifungal or antiviral activity). Fluorine content may necessitate toxicity monitoring.
3(9RS)-3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one 6-Fluoro-1,2-benzisoxazol-3-yl Benzisoxazole introduces rigidity; fluorine enhances metabolic stability. Pharmacopeial compound, likely targeting CNS or enzyme pathways. Heterocyclic systems may complicate metabolic pathways.
Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutyrate 2,4,6-Trimethylphenyl (aromatic) Lipophilic methyl groups dominate; lacks heterocyclic nitrogen. Industrial applications (e.g., polymer precursor); no explicit pharmacological data. Requires safety protocols (e.g., inhalation precautions) per SDS .

Key Research Findings

Substituent Effects on Reactivity and Bioactivity

  • Pyridin-4-yloxy vs. Fluorinated Groups: The pyridine substituent in the target compound likely improves water solubility compared to the lipophilic trimethylphenyl group in Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutyrate . However, it lacks the electron-withdrawing fluorine atoms seen in compounds, which are known to enhance metabolic stability and binding affinity in drug candidates .
  • Piperidine Flexibility : The piperidine ring in the target compound and analogues allows conformational adaptability, critical for target engagement in receptor-ligand interactions. In contrast, the rigid benzisoxazole in the third compound may restrict binding to specific enzymatic pockets .

Biological Activity

Ethyl 4-oxo-4-(4-(pyridin-4-yloxy)piperidin-1-yl)butanoate is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparisons with similar compounds.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₆H₂₂N₂O₄
  • Molecular Weight : 306.36 g/mol
  • CAS Number : 2034429-32-6

The compound features a piperidine ring substituted with a pyridin-4-yloxy group and an ethyl ester moiety, which contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The unique structure allows it to modulate the activity of these targets, leading to various pharmacological effects:

  • Antiviral Activity : Studies indicate that compounds with similar structures exhibit significant antiviral properties. This compound has shown antiviral activity comparable to established antiviral drugs such as Ribavirin against Newcastle disease virus.
  • Antioxidant Properties : The compound has been explored for its antioxidative capabilities, which are beneficial in reducing oxidative stress and associated cellular damage.
  • Potential Anti-inflammatory Effects : Preliminary investigations suggest that this compound may possess anti-inflammatory properties, making it a candidate for further research in inflammatory disease models.

Antiviral Activity Assessment

In a recent study, this compound was synthesized and tested for its antiviral efficacy against the Newcastle disease virus. The results indicated that the compound exhibited antiviral activity nearly on par with Ribavirin, highlighting its potential as an alternative therapeutic agent in viral infections.

Antioxidative Properties

Research involving hydroxyl pyridinones has shown that similar compounds can be designed to serve as antioxidative agents. This compound's structural characteristics position it favorably for such applications, suggesting that further exploration into its antioxidative mechanisms could yield significant insights into its therapeutic potential.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Ethyl 4-oxo-1-piperidinecarboxylatePiperidine ring with an ethyl ester moietyLacks pyridine substitution
Ethyl 3-pyridyl(2H)-pyrimidinoneContains a pyrimidine instead of piperidineDistinct pharmacological properties
Ethyl 4-oxo-4-(3-pyridyloxy)piperidin-1-yl butanoateSimilar structure but different pyridine positionVariations in biological activity

This compound stands out due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical properties and potential biological activities compared to these similar compounds .

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